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Compound of Interest

Compound Name: Xyloketal A

Cat. No.: B1250557 Get Quote

Introduction
Xyloketal A is a naturally occurring compound first isolated from the mangrove fungus Xylaria

sp.[1] As with many novel natural products, understanding its potential as a therapeutic agent

requires a thorough evaluation of its pharmacokinetic profile. In the early stages of drug

discovery and development, in silico methods for predicting Absorption, Distribution,

Metabolism, and Excretion (ADME) properties are invaluable. These computational approaches

offer a rapid and cost-effective means to assess the drug-like qualities of a molecule, helping to

identify potential liabilities and guide further experimental work.

This technical guide provides a detailed overview of the in silico ADME properties of Xyloketal
A. The data presented herein is a compilation of information from publicly available databases

and predictions generated using established computational models. This document is intended

for researchers, scientists, and drug development professionals interested in the therapeutic

potential of Xyloketal A.

Physicochemical Properties
The fundamental physicochemical properties of a compound are key determinants of its

pharmacokinetic behavior. The following table summarizes the computed physicochemical

properties of Xyloketal A, obtained from the PubChem database (CID 10994129).[1]
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Property Value Unit Data Source

Molecular Formula C27H36O6 PubChem[1]

Molecular Weight 456.6 g/mol PubChem[1]

XLogP3 3.6 PubChem

Hydrogen Bond

Donors
0 PubChem

Hydrogen Bond

Acceptors
6 PubChem

Rotatable Bond Count 0 PubChem

Topological Polar

Surface Area (TPSA)
55.4 Å² PubChem

Heavy Atom Count 33 PubChem

Complexity 913 PubChem

Pharmacokinetic Predictions (ADME)
The ADME profile of a drug candidate determines its bioavailability and residence time in the

body. The following sections detail the predicted ADME properties of Xyloketal A.

Absorption
The absorption of a drug, particularly after oral administration, is a critical factor for its efficacy.

Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are

presented below.

Parameter Prediction

Gastrointestinal (GI) Absorption High

Blood-Brain Barrier (BBB) Permeant Yes
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These predictions are based on the BOILED-Egg (Brain Or IntestinaL EstimateD permeation)

model, which relies on lipophilicity (WLOGP) and polarity (TPSA).[2][3]

Metabolism
The metabolic stability of a compound is largely determined by its interaction with drug-

metabolizing enzymes, primarily the cytochrome P450 (CYP) family. The predicted inhibition of

major CYP isoforms by Xyloketal A is summarized in the following table.

CYP Isoform Prediction

CYP1A2 Inhibitor

CYP2C19 Non-inhibitor

CYP2C9 Inhibitor

CYP2D6 Non-inhibitor

CYP3A4 Inhibitor

Note: These are predictions and require experimental validation.

Drug-Likeness and Medicinal Chemistry
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses

properties consistent with known drugs. One of the most widely used guidelines is Lipinski's

Rule of Five.

Lipinski's Rule of Five
This rule suggests that poor oral absorption or permeation is more likely when a compound

violates more than one of the following criteria:

Molecular weight ≤ 500 g/mol

LogP ≤ 5

Hydrogen bond donors ≤ 5
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Hydrogen bond acceptors ≤ 10

The table below evaluates Xyloketal A against these criteria.

Rule Value Conformance

Molecular Weight ( g/mol ) 456.6 Yes

LogP 3.6 Yes

Hydrogen Bond Donors 0 Yes

Hydrogen Bond Acceptors 6 Yes

Violations 0 Yes

Xyloketal A does not violate any of Lipinski's rules, suggesting a favorable profile for oral

bioavailability.

Computational Methodology
The in silico ADME and physicochemical properties presented in this guide were predicted

using the SwissADME web tool.[4][5][6] This platform utilizes a variety of established models to

estimate the pharmacokinetic properties of small molecules.

Prediction of Physicochemical Properties
The physicochemical properties such as molecular weight, LogP, and TPSA were calculated

based on the chemical structure of Xyloketal A. The LogP value, a measure of lipophilicity, is a

consensus prediction from five different methods.

Prediction of Pharmacokinetics
Gastrointestinal Absorption and BBB Permeation: These were predicted using the BOILED-

Egg model.[2][3] This model is a graphical method that plots the predicted lipophilicity

(WLOGP) against the polarity (TPSA) of a molecule. Compounds falling within the "white" of

the egg are predicted to have high GI absorption, while those in the "yolk" are predicted to

permeate the blood-brain barrier.[3][7]
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Metabolism: The potential for Xyloketal A to inhibit major cytochrome P450 isoforms

(CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) was predicted using support vector

machine (SVM) models.[8]

Prediction of Drug-Likeness
The evaluation against Lipinski's Rule of Five was performed by comparing the calculated

physicochemical properties of Xyloketal A to the defined thresholds.

Visualizations
The following diagrams illustrate key aspects of the in silico ADME prediction process and the

relationships between the physicochemical properties and the predicted pharmacokinetic

outcomes.
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Caption: Workflow for in silico ADME prediction of Xyloketal A.
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BOILED-Egg Model
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Caption: Conceptual diagram of the BOILED-Egg model for Xyloketal A.

Conclusion
The in silico analysis of Xyloketal A suggests a promising ADME profile for a potential drug

candidate. It exhibits physicochemical properties that are favorable for oral bioavailability, with

no violations of Lipinski's Rule of Five. Predictions indicate high gastrointestinal absorption and

the potential to cross the blood-brain barrier. However, the predicted inhibition of several key

cytochrome P450 enzymes warrants further investigation, as this could indicate a potential for

drug-drug interactions. The data and models presented in this technical guide provide a solid

foundation for guiding future preclinical studies to experimentally validate these in silico

findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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